molecular formula C15H13N3O2S B5673812 4-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol

4-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol

Cat. No. B5673812
M. Wt: 299.3 g/mol
InChI Key: QLYAYLLNMYASPE-UHFFFAOYSA-N
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Description

4-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol is a compound with potential biological activities, synthesized through multi-step chemical reactions involving key precursors like methyl nicotinate and various aromatic aldehydes. The compound's synthesis and subsequent reactions lead to the formation of several derivatives, which have been studied for their antimicrobial and antitubercular activities (Dave et al., 2007).

Synthesis Analysis

The synthesis involves a complex sequence of reactions starting from basic heterocyclic frameworks. Key intermediates such as thiazolidinones and Mannich bases are formed via reactions with thioacetic acid and formaldehyde, respectively, demonstrating the compound's versatile reactivity and the potential for generating a broad range of biological activities (Dave et al., 2007).

Molecular Structure Analysis

Molecular structure analysis through spectral, X-ray, and DFT studies of derivatives reveals critical insights into the compound's geometry, electronic transitions, and stability. These studies facilitate a deeper understanding of how structural features correlate with biological activities and chemical reactivity (Dani et al., 2013).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, leading to the formation of structurally diverse derivatives. These reactions include cyclo-condensation, formaldehyde-based Mannich reactions, and interactions with metallic elements, demonstrating the compound's versatility in chemical transformations (Dave et al., 2007).

properties

IUPAC Name

4-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9-3-2-4-14(16-9)18-15-17-12(8-21-15)11-6-5-10(19)7-13(11)20/h2-8,19-20H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYAYLLNMYASPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641849
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[2-(6-Methyl-pyridin-2-ylamino)-thiazol-4-yl]-benzene-1,3-diol

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